![molecular formula C15H15NO B1397271 3-([1,1'-Biphenyl]-2-yloxy)azetidine CAS No. 1219948-73-8](/img/structure/B1397271.png)
3-([1,1'-Biphenyl]-2-yloxy)azetidine
Overview
Description
3-([1,1’-Biphenyl]-2-yloxy)azetidine is a chemical compound that features an azetidine ring substituted with a biphenyl group. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity to these compounds. The biphenyl group, consisting of two connected benzene rings, adds to the compound’s structural complexity and potential for diverse chemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-([1,1’-Biphenyl]-2-yloxy)azetidine typically involves the formation of the azetidine ring followed by the introduction of the biphenyl group. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction between a biphenyl-substituted amine and an epoxide can yield the desired azetidine compound under basic conditions .
Industrial Production Methods
Industrial production of 3-([1,1’-Biphenyl]-2-yloxy)azetidine may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-([1,1’-Biphenyl]-2-yloxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the biphenyl group or the azetidine ring.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl-substituted ketones or alcohols, while reduction can produce amines or hydrocarbons .
Scientific Research Applications
3-([1,1’-Biphenyl]-2-yloxy)azetidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of polymers and materials with specialized properties.
Mechanism of Action
The mechanism of action of 3-([1,1’-Biphenyl]-2-yloxy)azetidine involves its interaction with molecular targets such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the azetidine ring may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring without the biphenyl group.
Pyrrolidine: A five-membered nitrogen-containing ring with different reactivity and stability.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity.
Uniqueness
3-([1,1’-Biphenyl]-2-yloxy)azetidine is unique due to the combination of the azetidine ring and the biphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
3-(2-phenylphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-2-6-12(7-3-1)14-8-4-5-9-15(14)17-13-10-16-11-13/h1-9,13,16H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBOXFTYUABNLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC=C2C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


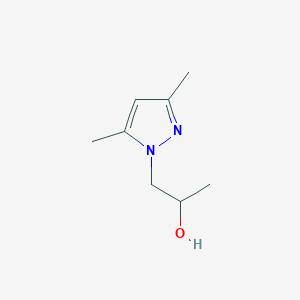
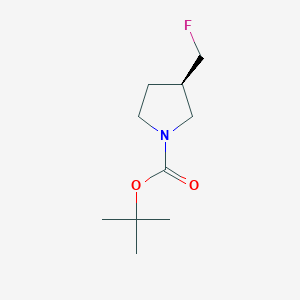


![trans-[4-(1-Hydroxyethyl)cyclohexyl]carbamic acid tert-butyl ester](/img/structure/B1397193.png)
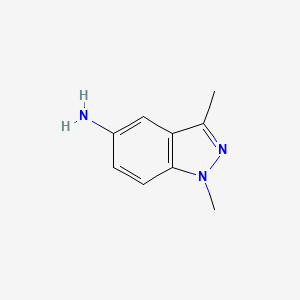
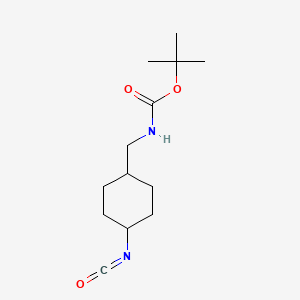



![2-Methyl-5-(4H-[1,2,4]triazol-3-yl)-phenylamine](/img/structure/B1397206.png)
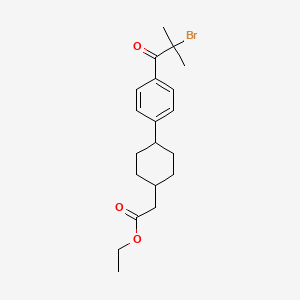
![2-methyl-1-[(3R)-3-methylpiperazin-1-yl]propan-1-one](/img/structure/B1397210.png)

